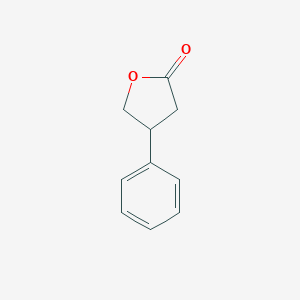

Dihydro-4-phenylfuran-2(3H)-one

Description

Properties

IUPAC Name |

4-phenyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-10-6-9(7-12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFNSPPHTAARSPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501304963 | |

| Record name | Dihydro-4-phenyl-2(3H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008-73-7 | |

| Record name | Dihydro-4-phenyl-2(3H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1008-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydro-4-phenylfuran-2(3H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC1108 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1108 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydro-4-phenyl-2(3H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydro-4-phenylfuran-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dihydro-4-phenylfuran-2(3H)-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TUM3QV83F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A Legacy of Discovery: the Historical Context and Significance of Furanone Scaffolds

The story of furanones is deeply rooted in the study of natural products. These five-membered heterocyclic compounds, characterized by a furan (B31954) ring containing a ketone group, are biosynthesized by a wide array of organisms, from bacteria and fungi to plants and insects. Their prevalence in nature is matched by their broad spectrum of biological activities, a fact that has captivated chemists for decades. researchgate.net

Historically, the investigation of furanones has been closely linked to the quest for new medicines. Compounds featuring the furanone core have demonstrated a remarkable range of pharmacological effects, including anti-inflammatory, antibacterial, antifungal, and anticancer properties. researchgate.netmdpi.com This has established the furanone scaffold as a "privileged structure" in medicinal chemistry—a molecular framework that is more likely to bind to biological targets and exhibit drug-like properties. nih.govrsc.org Beyond their medicinal value, furanone derivatives are also recognized for their significant contributions to the flavor and fragrance industry, where they are prized for their unique aromatic profiles.

The synthesis of furanone derivatives has been an active area of research, with chemists developing a variety of methods to construct and functionalize this important heterocyclic system. These synthetic strategies are crucial for producing furanone-containing molecules in the laboratory, enabling further investigation of their properties and applications. researchgate.net

Synthetic Methodologies for Dihydro 4 Phenylfuran 2 3h One and Its Derivatives

Classical Cyclization and Lactonization Strategies

Traditional methods for constructing the dihydrofuranone ring often rely on intramolecular cyclization reactions, forming the characteristic five-membered lactone structure from linear precursors.

Diazotization-Initiated Cyclization Approaches

A notable strategy for the formation of heterocyclic systems involves tandem reactions initiated by diazotization. This approach is based on the in-situ generation of a diazonium salt from an appropriate amino-functionalized precursor, which then undergoes an intramolecular cyclization. For instance, a straightforward protocol has been developed for the synthesis of fused heterocyclic systems like nih.govrsc.orgpsu.eduoxadiazolo[3,4-d] nih.govrsc.orgnumberanalytics.comtriazin-7(6H)-one through tandem diazotization/azo coupling reactions. nih.govnih.gov This method utilizes (1,2,5-oxadiazolyl)carboxamide derivatives which, upon treatment with a diazotizing agent, cyclize to form the target bicyclic structure. nih.gov While not directly applied to Dihydro-4-phenylfuran-2(3H)-one in the provided literature, this principle represents a valid classical pathway where a suitably substituted aminobutanoic acid derivative could be cyclized via a diazonium intermediate.

Cyclolactonization from 4-Oxobutanoic Acid Derivatives

The cyclization of γ-keto acids or their synthetic equivalents is a fundamental and widely used method for preparing γ-butyrolactones. The synthesis of optically pure (R)-4-n-propyl-dihydrofuran-2(3H)-one, an analogue of the phenyl derivative, often employs this strategy. The process can start from a precursor like optically pure (R)-3-(hydroxymethyl)hexanenitrile. google.com The cyano group is first hydrolyzed to a carboxylic acid, and the subsequent intramolecular esterification (lactonization) is typically promoted by acid. google.com The acids used for this hydrolysis and lactonization step can be either organic (e.g., p-toluenesulfonic acid, trifluoroacetic acid) or inorganic (e.g., hydrochloric acid, sulfuric acid). google.com The reaction involves stirring the precursor, often overnight at room temperature, to facilitate the ring-closing process. chemicalbook.com

| Precursor Type | Reaction Step | Reagents/Conditions | Source |

|---|---|---|---|

| (R)-3-(hydroxymethyl)hexanenitrile | Cyano Hydrolysis & Lactonization | Acidic (organic or inorganic) or basic conditions | google.com |

| γ-Hydroxy Acid | Lactonization | Aqueous HCl, stir overnight at room temperature | chemicalbook.com |

| Substituted Malonate | Reduction & Ring-Closing | Enzymatic resolution followed by reduction and cyclization | epo.org |

Asymmetric and Stereoselective Synthesis of Dihydrofuranone Enantiomers

Given the importance of chirality in pharmaceutical applications, significant effort has been directed towards the development of methods for the asymmetric synthesis of specific enantiomers of dihydrofuranones.

Chiral Auxiliary-Mediated Asymmetric Alkylation and Hydrolysis

A powerful and reliable strategy for controlling stereochemistry is the use of chiral auxiliaries. numberanalytics.comwikipedia.org These are stereogenic molecules temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Evans' oxazolidinones are a prominent class of chiral auxiliaries successfully used in asymmetric alkylation reactions to synthesize a variety of biologically active natural products. rsc.orgwilliams.edu

The general process involves three key steps numberanalytics.com:

Attachment : The chiral auxiliary, such as 4-benzyl-2-oxazolidinone, is acylated with an appropriate acid derivative (e.g., propionic anhydride) to form an N-acyl oxazolidinone. williams.edu

Asymmetric Alkylation : The N-acyl oxazolidinone is deprotonated to form a chiral enolate. This enolate then reacts with an electrophile (e.g., an alkyl halide), with the bulky chiral auxiliary sterically blocking one face of the enolate, forcing the electrophile to approach from the opposite face. This results in a highly diastereoselective alkylation. researchgate.net

Removal : The chiral auxiliary is cleaved from the alkylated product, typically via hydrolysis, to yield the desired enantiomerically enriched carboxylic acid, which can then be converted to the final lactone. The auxiliary can often be recovered for reuse. numberanalytics.comwikipedia.org

| Chiral Auxiliary | Reaction Type | Reported Enantiomeric/Diastereomeric Excess (ee/de) | Source |

|---|---|---|---|

| (R)-Pantolactone | Alkylation | 95% ee | numberanalytics.com |

| Evans' Oxazolidinones | Aldol Reactions | High diastereoselectivity | researchgate.net |

| 1,1'-Binaphthyl-2,2'-diol (BINOL) | Alkylation of Glycine Derivatives | 69% to 86% de | wikipedia.org |

| Pseudoephedrine | Alkylation | High diastereoselectivity | wikipedia.org |

Asymmetric Catalysis in Dihydrofuranone Ring Formation

Asymmetric catalysis offers an elegant and highly efficient alternative to chiral auxiliaries, where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product. One innovative approach involves the asymmetric synthesis of (R)-4-propyldihydrofuran-2(3H)-one using an organocatalytic method. google.com This process starts from trans-2-hexen-1-al and nitromethane, where the crucial stereocenter is established via catalysis by small organic molecules. This method is noted for being economical, industrially scalable, and having a low environmental impact due to the absence of transition metals. google.com

Another catalytic strategy involves the asymmetric ring-opening of unstrained heterocycles like 2,5-dihydrofuran. nih.gov Cobalt catalysts paired with a Pybox (pyridine-bis(oxazoline)) ligand can catalyze the addition of vinylidenes to 2,5-dihydrofurans. nih.gov This reaction forms acyclic homoallylic alcohols with high enantioselectivity (near 95% ee), which are versatile intermediates that can be further functionalized and cyclized to form substituted dihydrofuranones. nih.gov

| Catalytic System | Methodology | Key Advantages | Source |

|---|---|---|---|

| Organocatalysis | Asymmetric synthesis starting from achiral precursors (e.g., trans-2-hexen-1-al) | Economical, industrially scalable, low environmental impact, metal-free | google.com |

| (Pybox)Co Catalyst | Asymmetric ring-opening of 2,5-dihydrofuran | High enantioselectivity (near 95% ee), produces versatile intermediates | nih.gov |

Advanced Synthetic Pathways and Green Chemistry Innovations

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. In the context of dihydrofuranone synthesis, several green chemistry innovations have been reported. One such advancement is the use of microwave irradiation to accelerate reactions. Research has shown the efficient synthesis of novel, biologically active furan-2(3H)-one derivatives by reacting a starting lactone with various reagents under microwave conditions, significantly reducing reaction times. rsc.org

Another green approach is the implementation of one-pot multi-component reactions (MCRs) under solvent-free conditions. scielo.org.mx These reactions offer high atom economy and selectivity by combining three or more reactants in a single step to form a complex product. scielo.org.mx The use of natural, reusable catalysts in these MCRs further enhances their eco-friendly profile. Furthermore, the organocatalytic pathways described for synthesizing dihydrofuranone derivatives are themselves considered a green innovation, as they avoid the use of carcinogenic materials and heavy metals, relying instead on cheap, recoverable, and reusable small organic molecule catalysts. google.com

Enzymatic Lactonization and Biocatalysis

Biocatalysis offers a powerful tool for organic synthesis, providing high selectivity under mild reaction conditions. nih.gov The use of enzymes, particularly for producing chiral compounds, is a prominent example of green chemistry in action. nih.govresearchgate.net

Research Findings:

Enzymatic routes to chiral lactones often involve the resolution of racemic mixtures or the stereoselective transformation of prochiral substrates. For instance, a chemo-enzymatic process has been developed for producing optically pure 2-hydroxy-4-phenylbutyrate, a related precursor, which involves an enzymatic hydrolysis step. calis.edu.cn In this method, a racemic mixture of cis-/trans-2-hydroxy-4-phenyl-γ-butyrolactone was subjected to hydrolysis using a recombinant Fusarium lactonase (reFPL). calis.edu.cn This biocatalyst selectively hydrolyzed the (2R,4R)-lactone, leaving the (2S,4S)-lactone intact. calis.edu.cn While commercial lipases showed poor conversion and enantioselectivity, the specialized lactonase proved highly efficient. calis.edu.cn

Another approach involves the enzymatic production of γ-butyrolactone (GBL) from 4-hydroxybutyrate (4-HB). Studies have shown that Candida antarctica Lipase B exhibits good lactonization rates, although its efficacy is pH-dependent, which can be a limitation for in-vivo applications. nih.gov The development of engineered enzymes, such as "carbene transferases" derived from cytochrome P450, represents a new frontier. These enzymes can construct various lactone structures through intramolecular C-H bond insertions, a strategy that complements nature's typical C-O bond disconnection approach. nih.gov Directed evolution of these enzymes has yielded variants capable of producing five, six, and seven-membered lactones with high turnover numbers and excellent enantiomeric excess. nih.gov

Table 1: Comparison of Biocatalysts in Lactone Synthesis

| Biocatalyst | Substrate | Product | Key Finding | Reference |

|---|---|---|---|---|

| Recombinant Fusarium lactonase (reFPL) | Racemic cis-/trans-2-hydroxy-4-phenyl-γ-butyrolactone | (2S,4S)-2-hydroxy-4-phenyl-γ-butyrolactone | Efficient kinetic resolution of a racemic lactone mixture. | calis.edu.cn |

| Candida antarctica Lipase B | 4-hydroxybutyrate (4-HB) | γ-butyrolactone (GBL) | Demonstrates good lactonization rates at acidic pH (pH 4). | nih.gov |

Solvent-Free and Mechanochemical Synthesis

Solvent-free synthesis is a key principle of green chemistry, aiming to reduce waste and environmental impact. These reactions are often conducted by heating a mixture of reactants without any solvent.

Research Findings:

Solvent-free conditions have been successfully applied to the Biginelli reaction to produce 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs. nih.gov Using trichloroacetic acid as a catalyst at 70°C, this one-pot, three-component reaction proceeds rapidly and in high yields. nih.gov The absence of a solvent was found to be crucial; when solvents like ethanol (B145695) or water were used, the reaction was sluggish and produced by-products. nih.gov Similarly, novel phosphanylidene anthracenyl derivatives have been synthesized efficiently in a one-pot, solvent-free procedure by reacting 2,6-dihydroxyanthraquinone, dialkyl acetylenedicarboxylates, and triphenylphosphine. researchgate.net These examples highlight the potential of solvent-free methods to create complex heterocyclic structures, a strategy that could be adapted for furanone synthesis.

Ultrasonic-Assisted Green Synthesis Protocols

Sonochemistry, the application of ultrasound to chemical reactions, can significantly enhance reaction rates and yields. researchgate.net This "modern technology" often allows for milder reaction conditions and shorter completion times compared to conventional methods. researchgate.net

Research Findings:

Ultrasonic irradiation has been effectively used in the one-pot, multi-component synthesis of various heterocyclic compounds. For example, 3,4-dihydropyridone derivatives were synthesized in 85-96% yields by condensing Meldrum's acid, aromatic aldehydes, alkyl acetoacetates, and ammonium (B1175870) acetate (B1210297) under ultrasound at room temperature. nih.gov This method proved superior to conventional heating in terms of yield and reaction time. nih.gov A similar ultrasonic-assisted protocol was developed for synthesizing 2-amino-4-aryl-4H-chromene derivatives using morpholine (B109124) as a catalyst in an aqueous medium. researchgate.net The study demonstrated that ultrasonic irradiation led to outstanding product yields in a fraction of the time required by traditional techniques. researchgate.net These established protocols for other heterocycles provide a strong basis for developing an ultrasonic-assisted synthesis of this compound.

Table 2: Comparison of Conventional vs. Ultrasonic-Assisted Synthesis

| Product | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 3,4-Dihydropyridone derivatives | Ultrasonic | Not specified | 85-96% | nih.gov |

| 3,4-Dihydropyridone derivatives | Conventional | Not specified | Lower than ultrasonic | nih.gov |

| 2-Amino-4-phenyl-4H-chromene | Ultrasonic | Not specified | High | researchgate.net |

Green Catalyst-Mediated Furanone Synthesis

The development of environmentally benign and reusable catalysts is a major goal in sustainable chemistry. nih.gov Zeolites and other solid catalysts are particularly attractive due to their structural properties and potential for high catalytic activity and selectivity. nih.govyoutube.com

Research Findings:

Zeolites have been investigated as catalysts for various organic transformations. A fast synthesis of β-zeolite has been developed with the assistance of γ-butyrolactone (GBL), which promotes crystallization in a significantly shorter time (24 hours vs. 120 hours). acs.orgacs.org The resulting β-zeolite catalyst demonstrated high selectivity and stability in the alkylation of benzene. acs.org In another study, palladium supported on humin-derived activated carbon (Pd/HAC) was used as an efficient and recyclable heterogeneous catalyst for the hydrogenation of 2-furanone to yield γ-butyrolactone (GBL). rsc.org Under optimized conditions, an 89% isolated yield of GBL was achieved, and the catalyst was successfully recycled for five consecutive cycles with only a marginal decrease in performance. rsc.org For the synthesis of γ-butyrolactone from 1,4-butanediol (B3395766), a CuO-Cr₂O₃/SiO₂ catalyst prepared via a sol-gel method has shown high efficiency, achieving 100% conversion and 99% selectivity under gas-phase dehydrogenation conditions. google.com

Retrosynthetic Analysis and Strategic Disconnections for this compound

Retrosynthetic analysis is a problem-solving technique where a target molecule is deconstructed into simpler, commercially available precursors through a series of imaginary bond cleavages known as disconnections. ias.ac.innumberanalytics.com This process, pioneered by E.J. Corey, allows for the logical planning of a synthetic route. ias.ac.in

The γ-butyrolactone ring is a common structural motif in natural products, making its synthesis a frequent objective. researchgate.netnih.gov A primary retrosynthetic strategy for lactones involves a disconnection of the C5-O1 ester bond, which corresponds to an intramolecular esterification (lactonization) in the forward direction. nih.govnih.gov This is typically achieved from a γ-hydroxybutanoic acid precursor. nih.gov However, numerous other disconnection strategies have been developed to construct the five-membered ring, classified by the bonds being formed. nih.gov

Key Strategic Disconnections for γ-Butyrolactones:

C5-O1 Disconnection: The most common approach, leading back to a γ-hydroxy carboxylic acid or its equivalent. nih.govstackexchange.com

C-C Bond Forming Disconnections: More advanced strategies involve creating the carbon backbone of the ring. For example, a tandem Friedel-Crafts alkylation/lactonization reaction has been used to form γ-lactones from aromatic compounds and cyclic anhydrides. researchgate.net

Radical-Based Disconnections: A recent approach involves the synthesis of γ-butyrolactones from allylic alcohols via radical hydrocarboxylation using the CO₂ radical anion, followed by cyclization. nih.gov

Identifying strategic bonds for disconnection is crucial. bham.ac.uk These are often bonds that, when broken, lead to significant simplification of the molecule, such as creating two identical fragments or breaking the molecule into smaller constituents. bham.ac.uk For this compound, a strategic disconnection might involve breaking the C4-phenyl bond or cleaving the heterocyclic ring to reveal simpler acyclic precursors.

Target-Oriented Retrosynthetic Planning

Target-oriented synthesis requires the careful planning of a multi-step sequence to construct a specific molecule, like this compound. researchgate.net The process begins with identifying the target and working backward. ias.ac.in

For a lactone target, the final step is often a transesterification or lactonization of a suitable open-chain precursor. stackexchange.com The core challenge then becomes the stereocontrolled synthesis of this precursor. stackexchange.com For example, in the synthesis of a complex lactone, the key problem might be identified as the creation of an anti-configured 1,3-diol. stackexchange.com This sub-target can then be approached using known stereoselective reactions, such as an Evans-Tishchenko asymmetric reduction of a β-hydroxyketone. stackexchange.com

The planning must also consider the availability of starting materials and the efficiency of each reaction. ias.ac.in An effective synthesis should have a low step count, use high-yielding reactions, and proceed under simple conditions. ias.ac.in Enzyme-enabled strategies can also challenge traditional retrosynthetic logic by allowing a common intermediate to be diversified into multiple complex products, improving efficiency. rice.edu This "scaffold-hopping" approach, where a commercially available lactone is modified by selective enzymatic and chemical transformations, allows access to new structures in fewer steps. rice.edu

Computational Approaches to Retrosynthesis

Identify novel or unconventional disconnections. chemcopilot.com

Propose multiple synthetic routes and evaluate them based on factors like yield, cost, and sustainability. synthiaonline.comchemcopilot.com

Accelerate the discovery of pathways for new and existing molecules. the-scientist.com

Core Technologies:

Machine Learning Models: Algorithms, including transformer-based architectures, learn from millions of documented reactions to predict outcomes with high accuracy. chemcopilot.com

Graph Neural Networks (GNNs): By treating molecules as graphs (atoms as nodes, bonds as edges), GNNs can make nuanced predictions about reactivity. chemcopilot.com

Expert Systems: Some platforms combine machine learning with rule-based systems, where chemical reaction rules are hand-coded by experts. discoveracs.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| γ-butyrolactone (GBL) |

| cis-/trans-2-hydroxy-4-phenyl-γ-butyrolactone |

| 2-hydroxy-4-phenylbutyrate |

| 4-hydroxybutyrate (4-HB) |

| 1,4-butanediol |

| 2-furanone |

| Benzene |

| 3,4-dihydropyrimidin-2(1H)-one |

| 2,6-dihydroxyanthraquinone |

| Dialkyl acetylenedicarboxylate |

| Triphenylphosphine |

| 3,4-dihydropyridone |

| Meldrum's acid |

| Alkyl acetoacetate |

| Ammonium acetate |

| 2-amino-4-aryl-4H-chromene |

| Morpholine |

| β-hydroxyketone |

| γ-hydroxybutanoic acid |

| Allylic alcohol |

| Cyclic anhydride (B1165640) |

| Trichloroacetic acid |

| Ethanol |

| Water |

| CuO-Cr₂O₃/SiO₂ |

Lactone Ring Opening and Hydrolytic Pathways

The ester linkage within the γ-lactone ring of this compound is susceptible to cleavage through hydrolysis. This reaction, which can be catalyzed by either acid or base, results in the opening of the lactone ring to form 4-hydroxy-3-phenylbutanoic acid.

Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. Conversely, in basic media, the hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to yield the carboxylate and alcohol functionalities. The equilibrium of this reaction is influenced by pH and temperature. Generally, lactones are more stable in acidic to neutral conditions, with the rate of hydrolysis increasing significantly in alkaline environments. nih.gov

The propensity of a lactone to undergo ring-opening is also related to the thermodynamic stability of the cyclic versus the open-chain form. nih.govrsc.org The study of lactone ring-opening equilibria provides insight into the polymerizability of these monomers, with the thermodynamic driving force for ring-opening methanolysis being a useful indicator. nih.gov

Nucleophilic and Electrophilic Reactivity of the Dihydrofuranone Core

The dihydrofuranone core of the title compound presents multiple sites for both nucleophilic and electrophilic attack, leading to a diverse array of chemical transformations.

Reactions with Nitrogen-Containing Nucleophiles (e.g., Hydrazines, Amines, Thiourea (B124793), Guanidine)

The reaction of this compound and its derivatives with nitrogen-containing nucleophiles is a versatile method for the synthesis of various nitrogen-containing heterocyclic compounds. The outcome of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions.

Hydrazines: The interaction with hydrazines can lead to the formation of pyridazinone derivatives. researchgate.netresearchgate.net For instance, the reaction often proceeds via the opening of the lactone ring followed by an intramolecular cyclization involving the newly introduced hydrazine (B178648) moiety. Depending on the substituents and reaction conditions, different isomers or further condensed products like pyrazolo[3,4-d]pyridazines can be formed. researchgate.net

Amines: Aliphatic and aromatic amines react with the dihydrofuranone core, often leading to ring-opening to form the corresponding amides. nih.gov The nucleophilicity of the amine plays a crucial role; highly nucleophilic aliphatic amines readily react, while less nucleophilic aromatic amines may require more forcing conditions or fail to react altogether. nih.govresearchgate.netmdpi.com In some cases, particularly with substituted furanones, the reaction can lead to the formation of enamines or undergo recyclization to produce different heterocyclic systems like pyrrolones. nih.gov

Thiourea: Thiourea, a versatile reagent in heterocyclic synthesis, can react with dihydrofuranone derivatives. researchgate.netnih.govrsc.org The reaction can proceed through the nucleophilic attack of the sulfur or nitrogen atoms of thiourea on the electrophilic centers of the furanone ring. This can lead to the formation of thiazole (B1198619) or other sulfur and nitrogen-containing heterocycles. nih.gov The specific products formed depend on the reaction conditions and the substitution pattern of the starting materials.

Guanidine (B92328): Guanidine and its derivatives are strong bases and effective nucleophiles that can participate in reactions with carbonyl compounds. nih.govresearchgate.netnih.govmdpi.com The reaction with dihydrofuranones can lead to the formation of various heterocyclic structures, including those containing a guanidine moiety. These reactions can involve ring-opening followed by cyclization or rearrangement to yield complex fused heterocyclic systems. nih.govnih.gov

Table 1: Reactivity with Nitrogen-Containing Nucleophiles

| Nucleophile | Product Type(s) | Reference(s) |

|---|---|---|

| Hydrazines | Pyridazinones, Pyrazolo[3,4-d]pyridazines | researchgate.netresearchgate.net |

| Amines | Amides, Enamines, Pyrrolones | nih.govresearchgate.netmdpi.com |

| Thiourea | Thiazoles and other S,N-heterocycles | researchgate.netnih.govrsc.org |

| Guanidine | Guanidine-containing heterocycles, Fused systems | nih.govresearchgate.netnih.govmdpi.com |

Condensation Reactions with Carbonyl Compounds

The α-carbon to the carbonyl group in this compound possesses acidic protons, making it a potential nucleophile in condensation reactions after deprotonation to form an enolate. These reactions, such as the Aldol and Claisen-type condensations, are fundamental carbon-carbon bond-forming reactions in organic synthesis. libretexts.orglibretexts.orgpressbooks.pub

In a typical condensation reaction, a base is used to generate the enolate of the dihydrofuranone, which then attacks the electrophilic carbonyl carbon of another molecule, such as an aldehyde or ketone. libretexts.orgpressbooks.pub This leads to the formation of a β-hydroxy lactone, which may subsequently dehydrate, especially under heating, to yield an α,β-unsaturated lactone. libretexts.org The success of these mixed condensation reactions often depends on the relative reactivity of the carbonyl compounds involved to favor the formation of a single major product. pressbooks.pub

Oxidation and Reduction Processes

The dihydrofuranone ring can undergo both oxidation and reduction, targeting different parts of the molecule. The methylene (B1212753) group adjacent to the phenyl ring can be a site for oxidation. The lactone carbonyl group is susceptible to reduction. Standard reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can reduce the lactone to the corresponding diol, 4-phenylbutane-1,4-diol. The specific outcome of the reduction can depend on the reagent and reaction conditions.

Intramolecular Cyclizations and Rearrangement Reactions

Under certain conditions, this compound and its derivatives can undergo intramolecular cyclizations and rearrangements. organic-chemistry.orgwiley-vch.de These transformations can be triggered by various reagents or conditions, leading to the formation of new ring systems. For example, intramolecular cyclization of derivatives can lead to the formation of polycyclic structures. organic-chemistry.org Rearrangement reactions can be facilitated by acidic or basic conditions, leading to the migration of substituents and the formation of isomeric products. wiley-vch.deresearchgate.net These reactions are often driven by the formation of a more stable thermodynamic product.

Degradation Mechanisms under Environmental Stressors (e.g., Light, pH)

The stability of this compound can be compromised by environmental factors such as light and pH.

Light (Photodegradation): Exposure to ultraviolet (UV) light can induce photochemical reactions. The phenyl group can absorb UV radiation, leading to the formation of excited states that can undergo various transformations, such as radical reactions or cycloadditions. mdpi.com This can result in the degradation of the molecule into smaller fragments or its conversion into different photoproducts.

pH: As discussed in the hydrolysis section, the stability of the lactone ring is highly dependent on pH. In strongly acidic or, more significantly, in alkaline environments, the rate of hydrolytic cleavage of the lactone ring increases, leading to the formation of the corresponding hydroxy acid. nih.gov This degradation pathway is a key consideration in the storage and handling of this compound.

The Path Forward: Research Trajectories and Future Directions in Dihydro 4 Phenylfuran 2 3h One Chemistry

The field of Dihydro-4-phenylfuran-2(3H)-one chemistry is poised for significant growth, with several exciting research trajectories on the horizon.

Key Areas of Future Research:

Exploration of Novel Biological Targets: A primary focus will be the continued investigation of the biological activities of this compound and its derivatives against a wider range of therapeutic targets. This includes screening for activity against targets implicated in cancer, neurodegenerative diseases, and infectious diseases.

Development of Asymmetric Syntheses: The development of efficient and stereoselective synthetic methods to access enantiomerically pure forms of this compound and its analogs will be crucial. Chirality often plays a critical role in biological activity, and the ability to produce single enantiomers will be essential for developing safe and effective drugs.

Pharmacophore-Guided Drug Design: The use of computational tools, such as pharmacophore modeling and virtual screening, will continue to guide the design of new this compound-based compounds with enhanced potency and selectivity. nih.govresearchgate.netnih.govresearchgate.net

Applications in Materials Science: The unique chemical and physical properties of the furanone scaffold may also lead to applications beyond medicine. For example, furanone-containing polymers and materials could find use in areas such as organic electronics and biodegradable plastics.

The convergence of synthetic chemistry, medicinal chemistry, and computational modeling is expected to unlock the full potential of this compound and its derivatives. As researchers continue to unravel the intricacies of its chemical reactivity and biological interactions, this versatile molecule is set to play an increasingly important role in the development of innovative solutions to challenges in medicine and materials science.

Spectroscopic Characterization and Structure Elucidation of Dihydro 4 Phenylfuran 2 3h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds, providing intricate details about the molecular framework.

One-dimensional NMR spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) nuclei, offers fundamental insights into the chemical environment of individual atoms within a molecule.

In the ¹H NMR spectrum of Dihydro-4-phenylfuran-2(3H)-one, the protons of the phenyl group typically appear as a multiplet in the aromatic region (δ 7.2-7.4 ppm). The methine proton at the C4 position, being adjacent to the phenyl group and the lactone ring, resonates at a characteristic chemical shift. The diastereotopic methylene (B1212753) protons at the C3 position exhibit distinct signals, often as a complex multiplet, due to their different spatial relationships with the adjacent chiral center at C4.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C2) of the lactone ring is readily identified by its characteristic downfield chemical shift, typically in the range of δ 170-180 ppm. The carbons of the phenyl group display signals in the aromatic region (δ 125-145 ppm). The chemical shifts of the C3, C4, and C5 carbons of the furanone ring are indicative of their substitution and electronic environment.

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound and its Derivatives

| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| This compound | Phenyl-H | 7.43 – 7.27 (m, 5H) rsc.org | - |

| H-4 | 4.92 (q, J = 6.5 Hz, 1H) rsc.org | - | |

| H-3 | 2.04 (s, 1H) rsc.org | - | |

| CH₃ at C-4 | 1.52 (d, J = 6.5 Hz, 3H) rsc.org | - | |

| C-Phenyl | - | 145.8, 128.5, 127.4, 125.3 rsc.org | |

| C-2 | - | 175.0 (Predicted) | |

| C-5 | - | 70.4 rsc.org | |

| C-3 | - | 35.0 (Predicted) | |

| C-4 | - | 40.0 (Predicted) | |

| A Derivative | Phenyl-H | 7.40 – 7.28 (m, 5H) rsc.org | - |

| H-4 | 4.72 – 4.66 (m, 1H) rsc.org | - | |

| H-3/H-5 | 1.88 – 1.68 (m, 3H), 1.50 – 1.39 (m, 1H) rsc.org | - | |

| C-Phenyl | - | 144.9, 128.4, 127.5, 125.9 rsc.org | |

| C-2/C-5 | - | 74.7 rsc.org | |

| Other Aliphatic C | - | 39.1, 31.7, 25.5, 22.6, 14.0 rsc.org |

Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity of atoms and deducing the stereochemistry of complex molecules.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the C4 proton and the C3 protons, as well as between the C3 protons and any protons on adjacent carbons, confirming their connectivity within the lactone ring. tcd.ie

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, regardless of whether they are directly bonded. This is crucial for determining stereochemistry. For instance, NOE correlations between a proton on the phenyl ring and a proton on the furanone ring can help to define the relative orientation of these two moieties.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This experiment is vital for unambiguously assigning the ¹³C signals based on the already assigned ¹H signals. For example, the signal for the C4 proton would show a cross-peak with the signal for the C4 carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This powerful technique helps to piece together the molecular skeleton. In this compound, HMBC correlations from the C4 proton to the phenyl carbons and the carbonyl carbon (C2) would firmly establish the position of the phenyl group and the lactone functionality. tcd.ie

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is characterized by several key absorption bands.

The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching of the γ-lactone ring, which typically appears in the region of 1760-1800 cm⁻¹. The exact position of this band can be influenced by ring strain and substituents. The spectrum also displays characteristic absorptions for the C-O stretching of the ester linkage. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹. The C=C stretching vibrations of the phenyl group give rise to absorptions in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| γ-Lactone C=O | Stretch | 1760 - 1800 |

| Ester C-O | Stretch | 1000 - 1300 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and fragmentation pattern. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight.

The fragmentation pattern provides valuable structural clues. Common fragmentation pathways for γ-butyrolactones involve the loss of small neutral molecules such as CO and CO₂. The presence of the phenyl group introduces additional fragmentation pathways, such as the loss of the phenyl group or rearrangements involving the aromatic ring. Analysis of the fragmentation of related 3(2H)-furanones reveals characteristic losses that can be extrapolated to understand the behavior of this compound under mass spectrometric conditions. imreblank.ch

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, it is possible to obtain a precise map of the electron density and thus the positions of all atoms in space.

This technique provides unambiguous information about bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule. For chiral molecules, X-ray crystallography can determine the absolute stereochemistry by analyzing the anomalous dispersion of X-rays by the atoms. The crystal structure of related compounds, such as 4-phenylnaphtho[2,3-c]furan-1(3H)-one, provides a reference for understanding the solid-state conformation and packing of such molecules. sfu.camdpi.com

Integrated Spectroscopic Strategies for Complex Dihydrofuranone Structures

While each spectroscopic technique provides valuable information, the structure elucidation of complex dihydrofuranone derivatives often requires an integrated approach. researchgate.net The process typically begins with obtaining the molecular formula from high-resolution mass spectrometry. FT-IR spectroscopy then identifies the key functional groups.

Finally, if the compound is crystalline, X-ray crystallography can be used to confirm the proposed structure and determine the absolute configuration. This integrated strategy, combining data from multiple spectroscopic techniques, allows for the confident and unambiguous determination of the structures of even highly complex dihydrofuranone natural products and synthetic derivatives.

Computational and Theoretical Investigations of Dihydro 4 Phenylfuran 2 3h One

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the electronic structure, which in turn governs the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Calculations for Molecular Properties (Geometry, Charges, Orbitals)

Density Functional Theory (DFT) is a powerful computational tool used to predict the electronic structure of molecules. For Dihydro-4-phenylfuran-2(3H)-one, DFT calculations would be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. This provides a three-dimensional representation of the molecule in its lowest energy state.

Furthermore, DFT allows for the calculation of atomic charges, which helps in identifying the electron-rich and electron-deficient regions of the molecule. This information is crucial for predicting how the molecule will interact with other chemical species. The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also a key aspect of DFT studies. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound

| Parameter | Hypothetical Value |

| Optimized Energy (Hartree) | Data not available |

| Dipole Moment (Debye) | Data not available |

| Key Bond Length (C=O) (Å) | Data not available |

| Key Bond Angle (O-C=O) (°) | Data not available |

| Charge on Carbonyl Oxygen | Data not available |

Note: This table is for illustrative purposes only, as specific DFT data for this compound could not be located.

HOMO-LUMO Energy Gap and Global Reactivity Indices

The energies of the HOMO and LUMO orbitals are critical in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap, is a key indicator of molecular stability and reactivity. A smaller energy gap generally implies higher reactivity.

From the HOMO and LUMO energies, several global reactivity indices can be calculated, such as electronegativity, chemical hardness, and global electrophilicity. These indices provide a quantitative measure of the molecule's reactivity and are valuable for predicting its behavior in chemical reactions.

Table 2: Hypothetical Global Reactivity Indices for this compound

| Index | Formula | Hypothetical Value |

| HOMO Energy (eV) | EHOMO | Data not available |

| LUMO Energy (eV) | ELUMO | Data not available |

| Energy Gap (ΔE) | ELUMO - EHOMO | Data not available |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Data not available |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Data not available |

| Global Electrophilicity (ω) | χ2 / (2η) | Data not available |

Note: This table is for illustrative purposes only, as specific HOMO-LUMO data for this compound could not be located.

Molecular Modeling and Dynamics Simulations

For this compound, MD simulations could be used to study its behavior in different solvent environments, which is crucial for understanding its solubility and transport properties. These simulations can also reveal important information about the stability of different conformers and the energy barriers between them.

In Silico Prediction of Reactivity and Synthetic Feasibility

Computational tools can also be used to predict the reactivity of a molecule and assess the feasibility of its synthesis. By analyzing the electronic and steric properties of this compound, it is possible to predict its susceptibility to various chemical reactions and identify potential sites of reactivity.

Furthermore, computational methods can be employed to explore different synthetic routes to the molecule, evaluating the thermodynamics and kinetics of each step. This in silico approach can help to identify the most efficient and viable synthetic pathways, saving time and resources in the laboratory.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict how a small molecule like this compound might interact with a biological target, such as a protein or enzyme.

These simulations can provide valuable information about the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-target complex. This information is critical for understanding the potential biological activity of the compound and for guiding the design of more potent and selective analogs.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Hypothetical Value |

| Target Protein | Data not available |

| Binding Affinity (kcal/mol) | Data not available |

| Key Interacting Residues | Data not available |

| Type of Interactions | Data not available |

Note: This table is for illustrative purposes only, as specific molecular docking data for this compound could not be located.

Biological Activity and Pharmacological Relevance of Dihydro 4 Phenylfuran 2 3h One Derivatives

Antimicrobial Activity Profile

Derivatives of the furanone core structure have demonstrated a notable spectrum of antimicrobial activities, encompassing both antibacterial and antifungal properties.

The antibacterial potential of furanone derivatives has been a subject of considerable research. Studies on various substituted furanones have highlighted their inhibitory effects against a range of bacterial pathogens. For instance, nitrofuran derivatives, which share the core furanone ring, have been shown to possess significant antibacterial activity. The presence of a nitro group at the 5-position of the furan (B31954) ring is considered essential for this activity. The mechanism of action is believed to involve the enzymatic reduction of the nitro group within the bacterial cell, leading to the formation of toxic reactive intermediates that can damage cellular macromolecules.

Hybrid molecules incorporating the furan-2(3H)-one moiety have also been synthesized and evaluated for their antibacterial properties. For example, compounds combining furan-2(3H)-one with a chromen-4-one structure have been investigated. While specific data on dihydro-4-phenylfuran-2(3H)-one is limited, the broader class of furanones shows promise. Halogenated furanones isolated from marine algae have been found to inhibit bacterial swarming and biofilm formation in E. coli, often without affecting bacterial growth, suggesting a mechanism that interferes with bacterial communication and community behavior rather than causing direct cell death. acs.org Another study reported that a 2(5H)-furanone derivative containing an l-borneol fragment, F131, exhibited antimicrobial activity against mixed biofilms of Staphylococcus aureus and Candida albicans. nih.gov

It has been noted that the antibacterial spectrum of furanone derivatives can be influenced by the nature of the substituent at the 2-position of the furan ring. Some derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. The ability of certain furanones to enhance the susceptibility of bacteria to conventional antibiotics has also been observed, suggesting a potential role in combination therapies to combat antimicrobial resistance. nih.gov

Table 1: Antibacterial Activity of Selected Furanone Derivatives

| Compound/Derivative Class | Target Organism(s) | Observed Effect(s) | Reference(s) |

| Nitrofuran derivatives | Staphylococcus aureus, E. coli | Inhibition of bacterial growth | nih.gov |

| Halogenated furanones | E. coli | Inhibition of swarming and biofilm formation | acs.org |

| 2(5H)-furanone derivative F131 | Staphylococcus aureus | Antimicrobial and biofilm-preventing activity | nih.gov |

In addition to their antibacterial effects, furanone derivatives have demonstrated significant antifungal properties. Natural dibenzofurans, for example, have been isolated and shown to possess antifungal activity against human pathogens like Candida albicans. acs.org The minimal inhibitory concentrations (MICs) of some dibenzofuran (B1670420) bis(bibenzyl) compounds against C. albicans have been reported in the range of 16 to 512 µg/mL. acs.org

The 2(5H)-furanone scaffold is also a key feature in compounds with antifungal potential. Some derivatives have been shown to inhibit the growth of various fungi. For instance, the 2(5H)-furanone derivative F131, which contains an l-borneol fragment, has been shown to inhibit the formation of both monospecies and mixed biofilms of Staphylococcus aureus and Candida albicans. nih.gov The minimal biofilm-prevention concentration (MBPC) for this compound was reported to be between 8 and 16 μg/mL for both mono- and two-species biofilms. nih.gov

Furthermore, certain furanone derivatives have been found to enhance the efficacy of conventional antifungal drugs. For example, some non-toxic concentrations of furanones can increase the effectiveness of fluconazole (B54011) and terbinafine (B446) against resistant strains of C. albicans. nih.gov This synergistic effect suggests that furanone derivatives could be developed as adjuvants in antifungal therapy to overcome drug resistance.

Table 2: Antifungal Activity of Selected Furanone Derivatives

| Compound/Derivative Class | Target Organism(s) | Observed Effect(s) | Reference(s) |

| Dibenzofuran bis(bibenzyl)s | Candida albicans | Antifungal activity (MIC: 16-512 µg/mL) | acs.org |

| 2(5H)-furanone derivative F131 | Candida albicans | Biofilm prevention (MBPC: 8-16 µg/mL) | nih.gov |

| Furanone derivatives | Resistant C. albicans | Increased susceptibility to fluconazole and terbinafine | nih.gov |

Anticancer Potential and Cellular Effects

The investigation of this compound derivatives has revealed significant potential in the realm of oncology, with studies demonstrating their ability to inhibit cancer cell growth and induce programmed cell death.

A number of novel furan-2(3H)-one derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. In one study, a series of compounds prepared from (3Z)-3-((benzo acs.orgresearchgate.netdioxol-6-yl)methylene)-5-phenylfuran-2(3H)-one showed notable antiproliferative activity against hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT116), and breast adenocarcinoma (MCF-7) cell lines. researchgate.net Certain derivatives were identified as promising candidates for the treatment of liver and breast cancer due to their broad-spectrum activity. researchgate.net

The mechanism by which these compounds inhibit cell proliferation often involves the modulation of the cell cycle. For example, a study on new furan-based derivatives, pyridine (B92270) carbohydrazide (B1668358) 4 and N-phenyl triazinone 7, demonstrated their ability to induce cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. nih.gov This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. The accumulation of cells in the pre-G1 phase was also observed, suggesting the induction of apoptosis. nih.gov

Table 3: Antiproliferative Activity and Cell Cycle Effects of Furan-Based Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Cell Cycle Effect | Reference(s) |

| Pyridine carbohydrazide 4 | MCF-7 | 4.06 | G2/M phase arrest, pre-G1 accumulation | nih.gov |

| N-phenyl triazinone 7 | MCF-7 | 2.96 | G2/M phase arrest, pre-G1 accumulation | nih.gov |

| Furan-2(3H)-one derivatives (L2-L5, L13, LN) | HepG-2, HCT116, MCF-7 | Not specified | Cytotoxic activity | researchgate.net |

A key mechanism underlying the anticancer potential of this compound derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. Research has shown that certain furan-based compounds can trigger apoptosis through the intrinsic mitochondrial pathway. nih.gov

In a study of furan-based derivatives, compounds 4 and 7 were found to have a strong pro-apoptotic effect. nih.gov This was confirmed by an ELISA experiment which showed a significant increase in the levels of the pro-apoptotic proteins p53 and Bax, and a decrease in the level of the anti-apoptotic protein Bcl-2, in treated MCF-7 cells compared to the control. nih.gov The activation of the intrinsic pathway is a critical step in initiating apoptosis in response to cellular stress.

Similarly, a study on novel 3,4-dihydronaphthalen-1(2H)-one derivatives, which share some structural similarities, demonstrated that these compounds promote apoptosis by down-regulating the expression of Bcl-2 and up-regulating the expression of Bax and Cleaved caspase-3. This modulation of key apoptotic regulatory proteins leads to the activation of the caspase cascade and subsequent cell death.

Table 4: Apoptosis Induction by Furan-Based and Related Derivatives

| Compound/Derivative | Cancer Cell Line | Apoptotic Pathway | Key Molecular Events | Reference(s) |

| Pyridine carbohydrazide 4 | MCF-7 | Intrinsic mitochondrial pathway | Increased p53 and Bax, decreased Bcl-2 | nih.gov |

| N-phenyl triazinone 7 | MCF-7 | Intrinsic mitochondrial pathway | Increased p53 and Bax, decreased Bcl-2 | nih.gov |

| 3,4-dihydronaphthalen-1(2H)-one derivative 28 | HepG2 | Intrinsic pathway | Decreased Bcl-2, increased Bax and Cleaved caspase-3 |

Antiviral Efficacy against Specific Pathogens

The butenolide skeleton, which includes the furanone ring system, is present in numerous natural products with a wide range of biological activities, including antiviral effects. acs.orgresearchgate.net Research into butenolide derivatives has revealed their potential to inhibit the replication of various viruses, particularly influenza A virus.

In one study, a series of novel butenolides were screened for their ability to inhibit influenza A virus H1N1 in vitro. researchgate.net One compound, designated as compound 37, emerged as a potent inhibitor with an EC50 of 6.7 μM and low cytotoxicity. acs.orgresearchgate.net The mechanism of action for this compound was identified as the inhibition of viral neuraminidase (NA), a key enzyme for virus release from infected cells. acs.orgresearchgate.net The antiviral activity of compound 37 was also confirmed in an in vivo mouse model, where it reduced viral loads in the lungs. acs.orgresearchgate.net

Another study focused on a butene lactone derivative, compound 3D, which exhibited significant antiviral activity against the A/Weiss/43 H1N1 strain of influenza A virus with an EC50 of 12.30 µM and low toxicity. This compound was found to suppress viral replication and the expression of viral mRNA and proteins. Time-of-addition analysis indicated that compound 3D acts in the early stages of the viral life cycle. Furthermore, it was shown to reduce H1N1-induced apoptosis in A549 cells via the mitochondrial apoptosis pathway and decrease the production of pro-inflammatory cytokines both in vitro and in vivo.

While specific studies on the antiviral activity of this compound are not abundant, the promising results from related butenolide and furanone derivatives highlight the therapeutic potential of this class of compounds against viral pathogens like influenza.

Table 5: Antiviral Activity of Butenolide Derivatives against Influenza A Virus

| Compound/Derivative | Virus Strain(s) | EC50 (µM) | Mechanism of Action | Reference(s) |

| Compound 37 | Influenza A H1N1 | 6.7 | Neuraminidase inhibition | acs.orgresearchgate.net |

| Compound 3D | A/Weiss/43 H1N1 | 12.30 | Inhibition of early viral life cycle, reduction of virus-induced apoptosis and inflammation |

Enzymatic Modulation and Biochemical Pathway Interactions

The functional effects of this compound derivatives are significantly shaped by their interactions with various enzymes and their subsequent influence on biochemical pathways.

Interactions with Oxidoreductases and Transferases

Theoretical studies have illuminated the potential of this compound derivatives to interact with key enzymes in the oxidoreductase and transferase families, specifically monoamine oxidase B (MAO-B) and catechol-O-methyltransferase (COMT). These enzymes are critical in the metabolism of neurotransmitters.

Computational docking models have been employed to evaluate the binding of a series of this compound derivatives to MAO-B and COMT. The results indicated that these compounds could interact with the protein surfaces of both enzymes. Notably, certain derivatives exhibited lower inhibition constants (Ki) compared to standard drugs, suggesting a potential for potent inhibitory activity. For instance, derivatives labeled as 2, 3, 12, and 26 showed lower Ki values for MAO-B than the established inhibitors selegiline, rasagiline, and safinamide. Similarly, derivatives 1-3, 7, 9, 10, 13, 21, and 25 displayed lower Ki values for COMT than the known antagonists entacapone (B1671355) and tolcapone. These findings suggest that specific this compound derivatives could act as inhibitors of MAO-B and COMT.

Table 1: Theoretical Inhibition Constants (Ki) of this compound Derivatives

| Derivative | Target Enzyme | Comparative Inhibitor | Finding |

| 2, 3, 12, 26 | MAO-B | Selegiline, Rasagiline, Safinamide | Lower Ki values suggest potential as MAO-B inhibitors. |

| 1-3, 7, 9, 10, 13, 21, 25 | COMT | Entacapone, Tolcapone | Lower Ki values suggest potential as COMT antagonists. |

Impact on Antioxidant Enzyme Systems

Currently, there is a lack of specific research data detailing the direct impact of this compound derivatives on antioxidant enzyme systems.

Influence on Glucosylation Pathways

At present, scientific literature does not provide specific information regarding the influence of this compound derivatives on glucosylation pathways.

Molecular Mechanisms of Action and Target Identification

Understanding the precise molecular targets and mechanisms of action is crucial for the development of therapeutic agents.

Direct Biomolecular Binding Interactions

While theoretical models suggest interactions with enzymes like MAO-B and COMT, specific studies detailing the direct biomolecular binding interactions of this compound derivatives with their targets are not extensively available in the public domain.

Influence on Gene Expression via Transcription Factors

There is currently no specific information available in the scientific literature concerning the influence of this compound derivatives on gene expression via transcription factors.

Concentration-Dependent Effects in Experimental Studies

The biological and pharmacological effects of this compound and its derivatives are intrinsically linked to their concentration in experimental settings. As with many bioactive compounds, the observed response is often dose-dependent, ranging from therapeutic or modulatory effects at lower concentrations to potential toxicity at higher levels. While specific studies on this compound are limited, research on related furanone and γ-butyrolactone (GBL) derivatives provides significant insights into this phenomenon.

Experimental studies on various furanone analogs have consistently demonstrated a clear relationship between the concentration of the compound and the magnitude of the biological effect. For instance, in studies investigating the neurobehavioral effects of GBL precursors, a dose-dependent impairment of fine-motor tasks was observed in baboons. Similarly, the number of food pellets earned in operant responding tests decreased as the dose of GBL and its analog 1,4-butanediol (B3395766) increased, indicating a concentration-driven impact on behavior. ccij-online.org

In the context of cellular growth and viability, the concentration of furanone derivatives is a critical determinant of their activity. Studies on analogs of 3,4,5-trimethylfuran-2(5H)-one have shown that their inhibitory effects on the germination of lettuce seeds are highly dependent on the concentration, with activity being observed in a specific micromolar to millimolar range. nih.gov Furthermore, certain bis-2(5H)-furanone derivatives have exhibited significant inhibitory activity against glioma cells, with the half-maximal inhibitory concentration (IC50) being a key parameter to quantify their potency. nih.gov One such derivative displayed an IC50 value of 12.1 μM against C6 glioma cells. nih.gov

The following table summarizes findings from studies on related furanone derivatives, illustrating the principle of concentration-dependent effects.

| Compound/Derivative Class | Experimental Model | Observed Effect | Effective Concentration Range |

| Gamma-Butyrolactone (GBL) and 1,4-Butanediol | Baboons (in vivo) | Dose-dependent decrease in food pellets earned | 32-240 mg/kg |

| Analogs of 3,4,5-trimethylfuran-2(5H)-one | Lettuce Seeds (in vitro) | Inhibition of germination | 10μM - 1mM |

| Bis-2(5H)-furanone derivative (Compound 4e) | C6 Glioma Cells (in vitro) | Inhibition of cell growth (IC50) | 12.1 μM |

| 1,5-Dihydro-2H-naphtho[1,2-b] ccij-online.orgnih.govdiazepine-2,4(3H)-dione analog (21u) | Mouse Model of Stroke (in vivo) | Dose-dependent reduction of infarct volume | Not specified |

These examples underscore the importance of concentration in determining the biological outcomes of interventions with this compound derivatives. The specific molecular structure of a derivative will influence its potency and the concentration at which it exerts its effects.

Cellular Transport and Intracellular Distribution Mechanisms

The ability of this compound and its derivatives to exert biological effects is contingent upon their capacity to traverse cellular membranes and reach their intracellular targets. The physicochemical properties of these compounds, particularly their lipophilicity, play a pivotal role in these processes.

Given its structure as a phenyl-substituted γ-butyrolactone, this compound is expected to be a relatively lipophilic molecule. This characteristic strongly suggests that its primary mode of cellular entry is through passive diffusion across the lipid bilayer of the cell membrane. Studies on the related compound, γ-butyrolactone (GBL), have indicated that its lactone form exhibits a higher intestinal flux compared to its corresponding hydroxy acid form, a phenomenon attributed to its more favorable transport characteristics across biological membranes. nih.gov The lipophilicity of furanone derivatives has been shown to be a determinant of their pharmacokinetic properties. ccij-online.org Highly lipophilic compounds can, however, be retained within the cell membrane, which can influence their apparent permeability. nih.gov

Once inside the cell, the intracellular distribution of this compound derivatives will be governed by their affinity for various subcellular compartments and macromolecules. As lipophilic entities, they may preferentially partition into lipid-rich environments such as the endoplasmic reticulum and mitochondrial membranes. Furthermore, some furanone derivatives have been found to interact with DNA, suggesting a potential for localization within the nucleus. nih.gov This interaction with nucleic acids could be a key aspect of their mechanism of action in certain contexts, such as in the inhibition of cancer cell proliferation. nih.gov

The cellular uptake and efflux of these compounds can also be influenced by cellular machinery. While passive diffusion is likely the main entry route, the possibility of involvement of transport proteins cannot be entirely ruled out, especially for derivatives with specific functional groups. The cellular elimination of lipophilic compounds can be complex, and the means of delivery, such as through nanocarriers, can alter the uptake mechanism, shifting from direct diffusion to processes like clathrin-mediated endocytosis. nih.gov

Structure Activity Relationship Sar Studies of Dihydro 4 Phenylfuran 2 3h One Analogues

Rational Design and Synthesis of Dihydrofuranone Derivatives

The rational design of dihydrofuranone derivatives often begins with a known biologically active scaffold, which is then systematically modified to enhance potency, selectivity, or other pharmacological properties. A common synthetic route to achieving a variety of analogues involves the reaction of aromatic aldehydes with succinic anhydride (B1165640) and acetic anhydride in the presence of a base, such as triethylamine, to yield γ-aryl-γ-hydroxycrotonic acids. These intermediates can then be cyclized to the corresponding furanone ring system.

Another versatile method for the synthesis of dihydrofuranone derivatives is the Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc dust. This approach allows for the introduction of a wide range of substituents at various positions of the furanone ring. Furthermore, multicomponent reactions have been employed for the efficient one-pot synthesis of highly substituted dihydrofuranones.

The design of novel derivatives is often guided by computational modeling and docking studies, which can predict the binding affinity of a compound for a particular biological target. This allows for a more targeted synthetic approach, focusing on compounds that are most likely to exhibit the desired biological activity.

Influence of Substituent Effects on Biological Activity

The biological activity of dihydro-4-phenylfuran-2(3H)-one analogues is significantly influenced by the nature and position of substituents on the phenyl ring. Studies have shown that the introduction of electron-withdrawing or electron-donating groups can modulate the cytotoxic and antioxidant properties of these compounds.

For instance, the presence of a hydroxyl (-OH) or methoxy (B1213986) (-OCH3) group on the phenyl ring has been shown to enhance the antioxidant activity of certain dihydrofuranone derivatives. This is attributed to the ability of these groups to donate electrons, thereby stabilizing the radical species formed during the antioxidant process. Conversely, the introduction of electron-withdrawing groups, such as halogens (-F, -Cl, -Br) or a nitro group (-NO2), can have a varied impact on biological activity. In some cases, these groups have been found to increase the cytotoxicity of the compounds against cancer cell lines.

Table 1: Influence of Phenyl Ring Substituents on the Biological Activity of this compound Analogues

| Substituent | Position | Observed Biological Activity |

| Hydroxyl (-OH) | para | Enhanced antioxidant activity |

| Methoxy (-OCH3) | para | Enhanced antioxidant activity |

| Chlorine (-Cl) | para | Increased cytotoxicity |

| Nitro (-NO2) | meta | Varied effects on cytotoxicity |

Stereochemical Considerations in Biological Activity

Stereochemistry plays a crucial role in the biological activity of this compound analogues. The presence of a chiral center at the C4 position of the furanone ring means that these compounds can exist as two enantiomers, (R) and (S). These enantiomers can exhibit significantly different biological activities due to the stereospecific nature of their interactions with chiral biological macromolecules such as enzymes and receptors.

It has been observed that the biological activity of a racemic mixture of a dihydrofuranone derivative can sometimes be attributed primarily to one of the enantiomers. For example, in a study on the anti-inflammatory effects of a series of dihydrofuranone derivatives, it was found that the (S)-enantiomer was significantly more potent than the (R)-enantiomer. This highlights the importance of stereoselective synthesis or chiral separation in order to fully evaluate the therapeutic potential of these compounds.

The determination of the absolute configuration of the active enantiomer is essential for understanding the SAR and for the design of more potent and selective analogues. X-ray crystallography is a powerful technique used to determine the three-dimensional structure of chiral molecules, providing valuable insights into their stereochemical properties.

Correlation of Structural Modifications with Functional Outcomes (e.g., Antioxidant, Cytotoxicity)

A clear correlation exists between specific structural modifications of this compound analogues and their functional outcomes, particularly their antioxidant and cytotoxic activities.

In terms of antioxidant activity, the presence of phenolic hydroxyl groups is a key structural feature. The ability of these groups to donate a hydrogen atom to scavenge free radicals is central to their antioxidant mechanism. The position and number of hydroxyl groups on the phenyl ring can further modulate this activity. For instance, catecholic and pyrogallolyl moieties have been shown to impart potent antioxidant properties.

With regard to cytotoxicity, the introduction of certain functional groups can enhance the anticancer activity of these compounds. For example, the incorporation of a lipophilic substituent on the phenyl ring can increase the ability of the compound to cross cell membranes, leading to higher intracellular concentrations and enhanced cytotoxicity. Furthermore, the presence of an α,β-unsaturated carbonyl group in the furanone ring is a common feature in many cytotoxic natural products and synthetic compounds, as it can act as a Michael acceptor and react with nucleophilic residues in biological targets such as proteins and DNA.

Table 2: Correlation of Structural Features with Functional Outcomes

| Structural Modification | Functional Outcome |

| Phenolic hydroxyl group(s) | Enhanced antioxidant activity |

| Lipophilic substituent on phenyl ring | Increased cytotoxicity |

| α,β-Unsaturated carbonyl moiety | Potential for cytotoxic activity |

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.

In the context of this compound derivatives, QSAR models have been developed to predict their antioxidant and cytotoxic activities. These models typically use a set of molecular descriptors, which are numerical values that encode different aspects of the chemical structure, such as electronic, steric, and lipophilic properties.

For example, a QSAR study on a series of antioxidant dihydrofuranone derivatives might use descriptors such as the highest occupied molecular orbital (HOMO) energy, the octanol-water partition coefficient (logP), and various topological indices. By correlating these descriptors with the experimentally determined antioxidant activity, a predictive model can be built. Such models can provide valuable insights into the mechanism of action and help to prioritize the synthesis of the most promising lead compounds.

Applications of Dihydro 4 Phenylfuran 2 3h One in Advanced Materials and Organic Synthesis

Role as a Versatile Building Block in Organic Synthesis

The γ-butyrolactone (GBL) framework is a privileged scaffold found in numerous natural products and biologically active molecules. acs.orgresearchgate.net As a substituted GBL, Dihydro-4-phenylfuran-2(3H)-one serves as an important chemical intermediate and building block for organic synthesis. dcc.com.twnih.gov The reactivity of the lactone ring, combined with the potential for functionalization of the phenyl group, allows it to be a starting point for a diverse range of molecular architectures.

The furanone core of this compound is an excellent electrophilic substrate that can react with various nucleophiles to generate more complex heterocyclic structures. The reaction of the lactone with binucleophilic reagents, such as guanidine (B92328) or thiourea (B124793), can lead to the formation of new heterocyclic systems through a ring-opening and recyclization cascade. This strategy is a known method for converting furanone derivatives into pyrimidine-containing compounds. mdpi.com